3-Fluorooxetane

描述

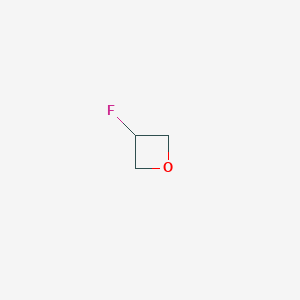

Structure

3D Structure

属性

IUPAC Name |

3-fluorooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHRCFBHAKRMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559408 | |

| Record name | 3-Fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26272-86-6 | |

| Record name | 3-Fluorooxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorooxetane and Its Derivatives

Strategies for Introducing Fluorine at the C3 Position of the Oxetane (B1205548) Ring

The synthesis of 3-fluorooxetanes is predominantly achieved through the conversion of a pre-existing functional group at the C3 position, most commonly a hydroxyl group, into a carbon-fluorine bond. Methodologies are broadly categorized into nucleophilic, electrophilic, and radical approaches, each offering distinct advantages in terms of substrate scope, stereochemical outcome, and reaction conditions.

Electrophilic Fluorination Approaches

Electrophilic fluorination provides a complementary strategy to nucleophilic methods. This approach typically involves the reaction of an electron-rich substrate, such as an enolate or silyl (B83357) enol ether derived from an oxetan-3-one precursor, with an electrophilic fluorine source (an "F⁺" equivalent).

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. researchgate.netwikipedia.org The reaction of the enolate of oxetan-3-one with an electrophilic fluorinating agent can generate 3-fluoro-oxetan-3-one, which can be further modified. For example, the enantioselective α-fluorination of 4-spirocyclic substituted oxetane substrates has been achieved using NFSI in the presence of a chiral amine catalyst. nih.gov Similarly, oxime esters derived from oxetan-3-one have been used in three-component reactions involving an electrophilic fluorine source to generate fluorinated products. sci-hub.se Another route involves the direct fluorination of certain activated C-H bonds, although this is less common for the oxetane ring itself unless specific activating groups are present.

Table 3: Examples of Electrophilic Fluorination Reagents for Oxetane Derivatives

| Reagent | Precursor | Reaction Type | Reference |

|---|---|---|---|

| NFSI | Oxetan-3-one derivative | Asymmetric α-fluorination | nih.gov |

| Selectfluor® | Oxetan-3-one oxime ester | Radical Cyanoalkylfluorination | sci-hub.se |

| NFSI | 4,6-disubstituted aminopyrimidines | C-H bond activation | researchgate.net |

Radical Fluorination Methodologies

Radical pathways offer novel and powerful methods for C-F bond formation under mild conditions. These strategies typically involve the generation of a radical at the C3 position of the oxetane ring, which is then trapped by a fluorine radical donor.

Visible-light photoredox catalysis is a prominent method for generating the requisite C3 oxetane radical. acs.org For instance, 3-carboxy-3-aryloxetanes can undergo photocatalytic decarboxylation to form a stabilized benzylic radical at the C3 position, which can then be functionalized. acs.org While not a direct fluorination, this radical could, in principle, be trapped by a fluorine source.

More directly, radical C(sp³)–H fluorinations using Selectfluor® under photochemical conditions have been developed. crc325.de These methods often rely on a photocatalyst to generate a radical intermediate from an unactivated C-H bond, which is subsequently captured by Selectfluor®. For example, photocatalytic systems using decatungstate catalysts can selectively activate the C-H bond at the 2-position of the oxetane ring to generate an α-oxy radical. rsc.orgresearchgate.net While functionalization at C3 via direct C-H abstraction is more challenging due to the lack of stabilization compared to the C2 position, specific substrates or tailored catalytic systems could enable this transformation. Another approach involves the reaction of an oxetanol with Selectfluor® to generate a sulfonyl fluoride (B91410), which then reacts further, proceeding through a proposed oxetane carbocation intermediate that has links to radical pathways. researchgate.net

Ring-Forming Cyclization Strategies for 3-Fluorooxetane Scaffolds

The formation of the oxetane ring is a synthetic challenge due to its inherent ring strain. acs.org The kinetics for the cyclization to create four-membered saturated ethers are notably slower compared to the formation of three, five, or six-membered rings. acs.org Consequently, successful strategies often rely on potent anions and effective leaving groups to achieve viable yields. acs.org

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct approach to the oxetane core, where an open-chain precursor is induced to form the cyclic ether.

The Williamson ether synthesis, a cornerstone in ether formation, operates through an SN2 (bimolecular nucleophilic substitution) mechanism. beilstein-journals.org This reaction typically involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom bearing a good leaving group, such as a halide or a tosylate. beilstein-journals.orgresearchgate.net For the synthesis of cyclic ethers, an intramolecular variation is employed where the alkoxide and the electrophilic center are present within the same molecule. frontiersin.orgmagtech.com.cnnih.gov

The formation of the oxetane ring via this method requires a 1,3-halohydrin or a related substrate. magtech.com.cnnih.gov Deprotonation of the hydroxyl group creates an alkoxide, which then performs a backside attack on the carbon with the leaving group, resulting in ring closure. beilstein-journals.orgmagtech.com.cn This approach is particularly effective for forming five- and six-membered rings, but the synthesis of four-membered rings like oxetanes is more challenging due to ring strain. acs.orgmagtech.com.cn

Despite the challenges, this methodology has been successfully adapted for the synthesis of substituted oxetanes, including this compound derivatives, and is utilized in numerous industrial patents. acs.org For instance, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted diols through tosylation and subsequent base-mediated cyclization, with reported yields for the Williamson etherification step ranging from 59% to 87%. acs.org The reaction tolerates a variety of substituents, including aryl, allyl, alkyl, and halides. acs.org

Table 1: Examples of Williamson Ether Synthesis for Oxetane Formation

| Precursor Type | Base | Leaving Group | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 1,3-diol | NaH | Tosylate | 3,3-disubstituted oxetane | 59-87% | acs.org |

| β-halo ketones (after reduction) | KOH | Halide | 2-aryl-substituted oxetane | Not specified | acs.org |

| Dihydroxyacetone-derived ketal | NaH | Tosylate | Oxetan-3-one | 62% | acs.org |

The Paternò–Büchi reaction is a powerful photochemical method for constructing oxetane rings. researchgate.netrsc.org It is a [2+2] photocycloaddition between an electronically excited carbonyl compound and a ground-state alkene. researchgate.netacs.org This reaction is particularly valuable for accessing substituted oxetanes due to its unique stereo- and regioselectivity. acs.org

The mechanism typically involves the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. rsc.org The stability of this biradical often governs the regioselectivity of the reaction. acs.org Subsequent spin inversion and ring closure yield the final oxetane product. rsc.org

This reaction has been applied to the synthesis of fluorinated oxetanes. researchgate.netnih.gov The use of fluorinated alkenes in Paternò–Büchi reactions with aromatic ketones has been studied extensively. nih.gov For example, the reaction of benzaldehyde (B42025) with 2-methyl-2-butene (B146552) results in a mixture of isomeric oxetane products. researchgate.net The reaction's scope has been expanded to include heteroaromatic ketones and various fluorinated alkenes, providing a pathway to novel fluorinated scaffolds. researchgate.netnih.gov The regioselectivity in reactions involving fluorinated alkenes can be unusual and has been a subject of detailed mechanistic studies. nih.gov

Table 2: Substrate Examples in Paternò–Büchi Reactions for Oxetane Synthesis

| Carbonyl Compound | Alkene | Product Type | Reference |

|---|---|---|---|

| Benzaldehyde | 2-Methyl-2-butene | Isomeric oxetanes | researchgate.net |

| Acetone | Ethyl vinyl ether | Regioisomeric oxetanes | rsc.org |

| Cyclic aliphatic ketones | Maleic anhydride (B1165640) derivatives | Spirocyclic oxetanes | escholarship.org |

| Trifluoromethylphenyl ketone | Electron-rich alkenes | Fluorinated oxetanes | nih.gov |

Transition metal catalysis offers efficient and selective routes for the construction of cyclic systems, including oxetanes. researchgate.net These methods can operate under mild conditions and provide access to complex molecular architectures. researchgate.net

One significant strategy is the formal [2+2] cycloaddition, which can be catalyzed by various transition metals. Mikami and coworkers reported a Lewis acid-catalyzed asymmetric formal [2+2] cycloaddition to produce 2-trifluoromethyloxetanes. acs.org The reaction between trifluoropyruvate and activated alkenes was achieved using either Cu(II)-bis(oxazoline) complexes or Pd(II)-BINAP complexes, depending on the specific alkene substrate. acs.orgacs.org This approach affords the fluorinated oxetane derivatives in high yields and with high enantioselectivity. acs.org

Rhodium catalysis has also been employed for oxetane synthesis. A method involving rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization has been developed to generate a range of di-, tri-, and tetrasubstituted oxetanes. nih.gov This two-step sequence starts from readily available materials, demonstrating a versatile approach to functionalized oxetane building blocks. nih.gov

Furthermore, copper(I) catalysts have been used to enable intermolecular [2+2] carbonyl-olefin photocycloadditions. sioc-journal.cn This method avoids direct carbonyl excitation and instead activates the olefin through coordination to the metal center, allowing even challenging alkyl ketones to participate in oxetane formation. sioc-journal.cn

Table 3: Metal-Catalyzed Cycloadditions for Oxetane Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Cu(II)-bis(oxazoline) or Pd(II)-BINAP | Asymmetric formal [2+2] cycloaddition | Trifluoropyruvate + Activated Alkenes | 2-Trifluoromethyloxetanes | acs.orgacs.org |

| Rhodium catalyst | O-H insertion / C-C bond-forming cyclization | Diazo compound + Functionalized ethanol | Substituted oxetanes | nih.gov |

| Cu(I) pre-catalyst | [2+2] carbonyl-olefin photocycloaddition | Alkyl ketones + Norbornene | Oxetanes | sioc-journal.cn |

Paternò–Büchi Reactions for Substituted Oxetanes

Ring Contraction Methodologies Leading to this compound Derivatives

An alternative to direct ring formation is the contraction of a larger ring to form the desired four-membered oxetane structure. This approach can be particularly effective when starting from readily available precursors like lactones.

The synthesis of 3-fluorooxetanes has been successfully achieved through the ring contraction of sugar-derived lactones. researchgate.netsioc-journal.cn This strategy is a key part of multi-step syntheses that produce complex molecules like 3-fluoro-oxetane δ-amino acids from carbohydrate precursors.

A typical sequence starts with a carbohydrate such as D-xylose. researchgate.netsioc-journal.cn The starting material is converted into a γ-lactone, which is a five-membered ring. acs.org A crucial step involves the treatment of α-triflates of γ-lactones with a base, such as potassium carbonate in methanol. sioc-journal.cn This treatment induces an efficient contraction of the five-membered lactone ring into a four-membered oxetane-2-carboxylate. acs.orgsioc-journal.cn The stereochemistry of the resulting oxetane is often controlled to have a trans relationship between the substituents at the C2 and C3 positions. acs.org

Following the ring contraction, further synthetic steps, including fluorination and hydrolysis, are performed to yield the final this compound derivative. researchgate.netsioc-journal.cn For example, the synthesis of 2,4-anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-3-fluoro-d-arabinonic acid from D-xylose involves ten steps, with ring contraction and fluorination being pivotal transformations. researchgate.netsioc-journal.cn

Table 4: Ring Contraction of Lactones to Form Oxetanes

| Starting Material | Key Reagent for Contraction | Intermediate Product | Final Product Example | Reference |

|---|---|---|---|---|

| D-xylono-1,4-lactone derivative | K₂CO₃/MeOH | Methyl oxetane-2-carboxylate | 3-Fluoro-oxetane δ-amino acid | acs.orgsioc-journal.cn |

| 3,5-di-O-benzylpentono-1,4-lactone triflates | K₂CO₃/MeOH | Methyl oxetane-2-carboxylates | Substituted oxetanes | acs.org |

From Carbohydrate Precursors (e.g., D-xylose)

Carbohydrates serve as versatile and enantiopure starting materials for the synthesis of complex molecules, including functionalized oxetanes. researchgate.netnih.gov The synthesis of this compound δ-amino acids has been successfully achieved starting from the carbohydrate D-xylose. researchgate.netnih.gov This multi-step approach leverages the inherent stereochemistry of the sugar backbone to construct the chiral oxetane ring.

One reported synthesis begins with the bromine oxidation of D-xylose, followed by a one-pot benzylidenation to yield a protected 1,4-xylonolactone. researchgate.netrsc.org This lactone is a key intermediate that undergoes a series of transformations, including ring contraction and fluorination, to ultimately yield the desired this compound amino acid. researchgate.netnih.gov For example, 2,4-anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-3-fluoro-D-arabinonic acid was synthesized from D-xylose in a sequence of 10 steps. researchgate.netnih.gov

Similarly, a diastereomeric product, the D-xylo derivative, was synthesized from 1,2-O-isopropylidene-α-D-xylofuranose in a 14-step sequence that included epimerization, ring contraction, fluorination, and saponification. researchgate.netnih.gov The fluorination step in these syntheses is critical and often employs reagents like diethylaminosulfur trifluoride (DAST). researchgate.net The final hydrolysis of the resulting ester to the carboxylic acid is typically achieved using lithium hydroxide (B78521) (LiOH), as standard chemical hydrolysis methods can be ineffective for these structures. researchgate.netnih.gov

Table 1: Key Synthetic Transformations from Carbohydrate Precursors

| Starting Material | Key Steps | Target Molecule Type | Reference |

| D-xylose | Oxidation, Benzylidenation, Ring Contraction, Fluorination | This compound δ-amino acid (D-arabino config.) | researchgate.net, nih.gov, rsc.org |

| 1,2-O-isopropylidene-α-D-xylofuranose | Epimerization, Ring Contraction, Fluorination, Saponification | This compound δ-amino acid (D-xylo config.) | researchgate.net, nih.gov |

Derivatization of Pre-formed this compound Building Blocks

Once the this compound core is established, it can be further modified to introduce a variety of functional groups, expanding its utility in chemical and pharmaceutical research.

C3 Functionalization of 3-Fluorooxetanes

Functionalization at the C3 position, which bears the fluorine atom, is a key strategy for creating diverse this compound derivatives.

The direct synthesis of 3-fluorooxetanes often involves a key nucleophilic displacement step where a hydroxyl group at the C3 position of an oxetane precursor is replaced by fluorine. This reaction typically proceeds with an inversion of stereochemistry. researchgate.net A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST), which converts a 3-hydroxyoxetane into the corresponding this compound. researchgate.net This method has been instrumental in the synthesis of this compound δ-amino acids and analogues of the antiviral agent oxetanocin. researchgate.net Besides fluorine, other nucleophiles like azide (B81097) have also been successfully introduced at the C3 position via similar displacement reactions, leading to compounds with potential biological activity. researchgate.net

As previously mentioned, the synthesis of this compound amino acids represents a significant application of these synthetic methodologies. researchgate.netnih.gov These compounds are of interest as conformationally constrained building blocks for peptidomimetics. The syntheses starting from D-xylose or its derivatives are lengthy but provide access to enantiomerically pure products. researchgate.netnih.gov The key steps involve forming the oxetane ring from a furanose precursor via ring contraction, followed by the introduction of the fluorine atom at C3 and manipulation of functional groups to reveal the amino acid moiety. researchgate.netnih.gov The successful synthesis of both the D-arabino and D-xylo configured this compound δ-amino acids highlights the versatility of using carbohydrate precursors. researchgate.net

Beyond fluorine and azide, other functional groups can be installed at the C3 position alongside a fluorine atom, creating 3,3-disubstituted oxetanes.

The ethynyl (B1212043) group can be incorporated to produce 3-ethynyl-3-fluorooxetane. This compound serves as a versatile building block, with the ethynyl group enabling further chemical modifications through reactions like click chemistry or Sonogashira coupling.

The carbonitrile (cyano) group can also be introduced. While the direct synthesis of 3-cyano-3-fluorooxetane is not extensively detailed in the provided context, the synthesis of related structures like 3-(fluoromethyl)oxetane-3-carbonitrile has been reported, demonstrating the feasibility of incorporating a nitrile group onto the oxetane ring. achemblock.com The synthesis of 3-substituted-oxetane-3-carbonitriles in general is a known strategy in medicinal chemistry. ethz.ch

Table 2: C3-Functionalized 3-Fluorooxetanes

| C3 Substituent 1 | C3 Substituent 2 | Compound Class |

| -F | -CH(NHBoc)CH₂...COOH | Fluorooxetane Amino Acid |

| -F | -C≡CH | Ethynyl Fluorooxetane |

| -F | -CN | Cyano Fluorooxetane |

Synthesis of this compound Amino Acids

Functionalization at Other Positions of the this compound Ring

While C3 functionalization is common, modifications at other positions of the this compound ring (C2 and C4) are also possible, though less frequently described specifically for the fluorinated analogue. General strategies for oxetane functionalization can be considered. For instance, functionalization at the C2 position of oxetanes has been achieved through a sequence involving oxidation to a ketone, followed by a Baeyer–Villiger oxidation and subsequent displacement to introduce new substituents. The introduction of gem-dimethyl groups at the C4 position is another modification used to enhance metabolic stability. nih.gov These general principles could theoretically be applied to a pre-formed this compound ring, provided the reaction conditions are compatible with the C-F bond. The inherent reactivity differences at the various positions on the indole (B1671886) ring, for example, demonstrate how functionalization can be directed to specific sites like C2, C3, or even the less reactive C4-C7 positions through the use of directing groups or specific catalytic systems. chim.it

Enantioselective Synthesis of Chiral 3-Fluorooxetanes

The development of stereoselective methods to access chiral 3-fluorooxetanes is a significant area of research, driven by the prevalence of such motifs in medicinally active compounds. Both asymmetric catalysis and chiral pool synthesis have emerged as powerful strategies to obtain these valuable building blocks in an enantiomerically pure or enriched form.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis provides a direct and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. chiralpedia.comrsc.org In the context of this compound synthesis, researchers have explored catalytic enantioselective reactions that construct the chiral oxetane ring.

One notable strategy involves a formal [2+2] cycloaddition reaction. Smith and co-workers developed an enantioselective method to form highly substituted, fluorinated oxetanes starting from fluorinated ketones and α-aroyloxyaldehydes. acs.org This process is catalyzed by a chiral N-heterocyclic carbene (NHC). The reaction proceeds through the formation of a fluorinated β-lactone intermediate, which is then converted to the final this compound derivative. The key to the enantioselectivity is the chiral environment provided by the NHC catalyst during the initial cycloaddition step. Subsequent reduction and intramolecular Williamson etherification afford the desired chiral fluorinated oxetanes with excellent diastereoselectivity and enantiomeric excess. acs.org

A summary of the key transformation is presented below:

| Catalyst | Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral N-heterocyclic carbene (NHC) 47 | Fluorinated ketone | α-Aroyloxyaldehyde | Substituted fluorinated oxetane 46 | Excellent | Excellent |

More recently, a novel catalytic method has been developed for the synthesis of α,α-difluoro-oxetanes through the insertion of a difluorocarbene species into epoxides. news-medical.net This transformation is facilitated by an inexpensive copper catalyst. While this specific report focuses on difluorinated products, the underlying principle of catalytic ring expansion presents a potential pathway that could be adapted for the asymmetric synthesis of monofluorinated chiral oxetanes through the use of chiral ligands on the metal catalyst. news-medical.net

Chiral Pool Approaches for this compound Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. researchgate.netnumberanalytics.commdpi.com This approach is particularly well-suited for the synthesis of complex chiral molecules where the stereochemistry of the target is related to that of the natural starting material. Carbohydrates, with their inherent chirality and dense functionalization, are ideal precursors for chiral this compound derivatives. numberanalytics.comscripps.edu

A prominent example of this approach is the synthesis of chiral 3-fluoro-oxetane δ-amino acids from the carbohydrate D-xylose. tandfonline.comresearchgate.netresearchgate.net This multi-step synthesis leverages the defined stereochemistry of the sugar backbone to establish the stereocenters in the final oxetane product. The synthesis involves a sequence of reactions, with the key transformations being a ring contraction to form the oxetane ring and a fluorination step.

The general synthetic sequence starting from D-xylose involves several key stages: researchgate.net

Initial Functionalization: D-xylose is first converted to a suitable protected derivative, such as 1,2-O-isopropylidene-α-D-xylofuranose. researchgate.net

Introduction of Nitrogen and Ring Contraction: The protected sugar undergoes a series of transformations to introduce a nitrogen-containing group and induce a ring contraction, a critical step in forming the four-membered oxetane ring from the initial five-membered furanose ring.

Fluorination: A fluorine atom is introduced at the C-3 position, often via nucleophilic displacement of a good leaving group like a sulfonate ester with a fluoride source. capes.gov.br

Final Deprotection and Modification: The synthesis is completed by the removal of protecting groups and hydrolysis of ester functionalities to yield the final chiral 3-fluoro-oxetane δ-amino acid. tandfonline.comresearchgate.net

A specific reported synthesis starting from D-xylose leads to 2,4-anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-3-fluoro-D-arabinonic acid over ten steps. tandfonline.comresearchgate.net Another route, starting from 1,2-O-isopropylidene-α-D-xylofuranose, yields the corresponding d-xylo derivative in fourteen steps. researchgate.net

The table below summarizes key starting materials and the resulting complex products in chiral pool synthesis of this compound derivatives.

| Chiral Pool Starting Material | Key Synthetic Steps | Final Product |

| D-Xylose | Ring contraction, fluorination, ester hydrolysis | 2,4-Anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-3-fluoro-D-arabinonic acid |

| 1,2-O-Isopropylidene-α-D-xylofuranose | Epimerization, ring contraction, fluorination, saponification | 3-Fluoro-oxetane δ-amino acid (d-xylo derivative) |

Reactivity and Reaction Mechanisms of 3 Fluorooxetane

Ring-Opening Reactions of 3-Fluorooxetane

The principal mode of reactivity for this compound and its derivatives is the cleavage of the strained four-membered ring. These reactions are synthetically valuable as they allow for the stereocontrolled and regiocontrolled introduction of fluorine into acyclic structures. The specific outcome of the ring-opening is highly dependent on the reagents and conditions employed, with reactions proceeding through nucleophilic, electrophilic, or acid-catalyzed pathways. academie-sciences.fr

Nucleophilic attack is a common and synthetically powerful method for opening the this compound ring system. The process typically involves the attack of a nucleophile on one of the electrophilic carbon atoms adjacent to the oxygen, leading to the cleavage of a carbon-oxygen bond. acs.orgacademie-sciences.fr While strong nucleophiles can open the ring directly, the reaction often requires activation with a Lewis or Brønsted acid. magtech.com.cn Research in this area has heavily focused on derivatives such as fluoroalkylidene-oxetanes, which are readily prepared from 3-oxetanone (B52913) and serve as versatile precursors for highly substituted fluoroalkenes. semanticscholar.orgmdpi.com

The regioselectivity and stereoselectivity of nucleophilic ring-opening are critical for the synthetic utility of 3-fluorooxetanes. In derivatives like fluoroalkylidene-oxetanes, the reaction is highly selective. Studies show that with nucleophiles such as bromide ions, the attack occurs at the C4 position of the oxetane (B1205548) ring, leading to cleavage of the C4-O bond and the formation of a tetrasubstituted alkene. semanticscholar.orgmdpi.com This process exhibits excellent control over the geometry of the resulting double bond, predominantly yielding the E-isomer. semanticscholar.orgmdpi.com

For example, the ring-opening of fluoroalkylidene-oxetane 36a , substituted with a phthalimido group, using either hydrogen bromide in acetic acid or tetrabutylammonium (B224687) bromide (TBAB) with a Lewis acid, selectively produces the corresponding (E)-bromoalkene 37a . semanticscholar.org This high selectivity is maintained even with different substituents on the exocyclic double bond, including alkyl chains and nucleic bases. semanticscholar.org

| Substrate | R Group | Conditions | Product | E/Z Ratio | Yield |

|---|---|---|---|---|---|

| 36a | Phthalimido-CH₂- | HBr (33% in AcOH) | 37a | 89:11 | 79% |

| 36a | Phthalimido-CH₂- | TBAB, BF₃·OEt₂ | 37a | >96:4 | 76% |

| 36b | n-Octyl | HBr (33% in AcOH) | 37b | 94:6 | 53% |

| 36c | Thymin-1-yl-CH₂- | TBAB, BF₃·OEt₂ | 37c | >96:4 | 76% |

The regioselectivity of the ring-opening reaction is governed primarily by the electronic properties of the fluorine atom, rather than by steric hindrance. mdpi.com In related fluorinated heterocycles like perfluorinated epoxides, it has been established that nucleophilic attack often occurs at the more sterically hindered carbon due to the powerful electron-withdrawing nature of the adjacent fluorine or trifluoromethyl groups. researchgate.net This effect is also operative in fluoroalkylidene-oxetanes.

The presence of the fluorine atom on the exocyclic double bond directs the incoming nucleophile (e.g., bromide) to attack the C4 carbon of the oxetane. mdpi.com This preference is attributed to the electronic repulsion between the lone pairs of the highly electronegative fluorine atom and the incoming nucleophile, which disfavors attack at the closer C2 position. researchgate.net Furthermore, the electron-donating character of the endocyclic oxygen atom towards the C=C double bond creates a partial negative charge, further guiding the nucleophile to the C4 position. This electronic control is so pronounced that it completely reverses the regioselectivity compared to non-fluorinated analogues, where steric factors would typically dominate. mdpi.com

The fluorine-directed ring-opening of oxetane derivatives provides a robust and selective two-step pathway to synthesize tetrasubstituted fluoroalkenes, which are valuable motifs in medicinal chemistry but are often difficult to prepare using other methods. semanticscholar.orgmdpi.com The general strategy involves the olefination of 3-oxetanone to produce a fluoroalkylidene-oxetane, followed by the selective ring-opening reaction. semanticscholar.orgmdpi.com The resulting bromoalkenes are versatile intermediates that can be further functionalized by displacing the bromine atom with various nucleophiles, such as azides and amines, to access a wide range of complex fluoroalkenes. semanticscholar.org

This methodology is particularly significant for the synthesis of novel acyclonucleoside mimics. mdpi.comscilit.com By incorporating a nucleic base into the structure of the fluoroalkylidene-oxetane, the subsequent ring-opening reaction yields a fluorinated acyclic scaffold that mimics the structure of natural nucleosides. semanticscholar.orgscilit.com These mimics are designed as potential inhibitors for enzymes involved in bacterial or viral replication. mdpi.comscilit.com

While less common than nucleophilic pathways, electrophilic ring-opening of oxetanes is also a known mode of reactivity. academie-sciences.frlibretexts.org In this process, an electrophile attacks the oxygen atom of the oxetane ring, activating it for subsequent reactions. This can lead to ring cleavage by a counter-ion or trigger rearrangements and ring-enlargement reactions. academie-sciences.fr For instance, reactions of oxetanes with certain electrophiles can lead to the formation of larger five-membered heterocyclic systems. academie-sciences.fr

Although specific examples detailing the electrophilic ring-opening of this compound itself are not extensively documented, general principles suggest that the reaction would proceed via the formation of an oxonium ion intermediate. The presence of the electron-withdrawing fluorine atom at the C3 position would likely influence the stability and subsequent reaction pathways of this intermediate.

The ring-opening of this compound and its derivatives is often facilitated by acid catalysis, using either Brønsted or Lewis acids. magtech.com.cnmdpi.com The acid activates the oxetane by protonating or coordinating to the ring oxygen, which enhances the electrophilicity of the ring carbons and creates a better leaving group. masterorganicchemistry.comlibretexts.org This allows the ring to be opened by weaker nucleophiles that would be unreactive otherwise. academie-sciences.fr The mechanism can be viewed as a hybrid between SN1 and SN2 pathways. masterorganicchemistry.com

In the synthesis of fluoroalkenes from fluoroalkylidene-oxetanes, both Lewis acids (e.g., BF₃·OEt₂) and Brønsted acids (e.g., HBr in acetic acid) are used effectively. mdpi.com The Lewis acid coordinates to the oxetane oxygen, facilitating the attack of a bromide ion from a salt like TBAB. mdpi.com

Under certain acidic conditions, side reactions can occur. For example, when reacting a benzyloxy-substituted fluoroethylidene-oxetane with HBr in a non-nucleophilic solvent, a competing intramolecular cyclization can lead to the formation of a 2,5-dihydrofuran (B41785) derivative alongside the expected ring-opened bromoalkene. mdpi.com This side reaction is favored in the absence of a high concentration of external nucleophiles. mdpi.com

| Nucleophile | Acid/Additive | Solvent | Product(s) | Selectivity (E-alkene:Z-alkene:Dihydrofuran) | Yield (Alkene) |

|---|---|---|---|---|---|

| HBr | AcOH | Et₂O | Bromoalkene + Dihydrofuran | 62:8:26 | 45% |

| TBAB | HBr/AcOH | CH₂Cl₂ | Bromoalkene + Dihydrofuran | 4:96:0 | 74% |

| TBAB | BF₃·OEt₂ | CH₂Cl₂ | Bromoalkene | >98:2:0 | 66% |

Electronic Influence of the Fluorine Atom on Regioselectivity

Radical Ring-Opening Reactions

While oxetanes are well-known for undergoing nucleophilic ring-opening, their use as precursors for radical species has been less explored. researchgate.net However, recent methodologies have enabled the radical ring-opening of oxetanes through a cobalt-catalyzed strategy. researchgate.netchemrxiv.org This process involves the formation of an alkylated cobalt-complex intermediate from the oxetane and a catalyst like vitamin B12. researchgate.netchemrxiv.org

The subsequent homolytic cleavage of the cobalt-carbon bond generates a nucleophilic radical. researchgate.net This radical can then participate in various reactions, including engagement with SOMOphiles (Singly Occupied Molecular Orbital-philes) and low-valent transition metals. researchgate.netchemrxiv.org This approach is significant as it unlocks different modes of radical reactivity, and the regioselectivity of these reactions often complements established nucleophilic ring-opening methods. chemrxiv.orgmagtech.com.cn

Thermal and Photochemical Ring-Opening Processes

The ring-opening of this compound under thermal or photochemical conditions can be understood as an electrocyclic reaction, driven by the relief of the inherent ring strain of the four-membered ring. libretexts.org These reactions are concerted pericyclic processes, and their stereochemistry is dictated by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. imperial.ac.ukethz.ch

An electrocyclic reaction involves the conversion of a π-bond to a ring-forming σ-bond, or the reverse in a ring-opening reaction. libretexts.org For a four-membered ring system like oxetane, the stereochemical outcome depends on the reaction conditions:

Thermal Ring-Opening : Under thermal conditions, the reaction proceeds in a conrotatory fashion. In this process, the substituents at the termini of the breaking bond rotate in the same direction (both clockwise or both counter-clockwise). ethz.chlibretexts.org

Photochemical Ring-Opening : When initiated by light, the reaction follows a disrotatory pathway. Here, the substituents rotate in opposite directions (one clockwise, one counter-clockwise). imperial.ac.ukethz.ch

These processes are highly stereospecific. libretexts.orglibretexts.org The reverse reaction, electrocyclic ring closure, can also be effected, particularly under photochemical conditions, but it will exhibit the opposite stereospecificity to the thermal ring-opening. libretexts.org

Other Transformations of the this compound Moiety

Stability of the Oxetane Moiety Under Various Reaction Conditions

The stability of the oxetane ring is a critical consideration in multi-step syntheses. The this compound moiety is stable under a range of conditions but can be susceptible to decomposition or ring-opening with certain reagents, particularly strong acids or nucleophiles that can facilitate ring strain release. ethz.ch For instance, related 3-iodooxetanes have been shown to be stable across various pH conditions. Generally, 3-fluorooxetanes are stable under recommended storage temperatures and pressures. aksci.com

The following table summarizes the compatibility of the oxetane ring with various common reagents and reaction conditions.

| Reagent/Condition | Stability | Outcome/Notes |

| Bases | ||

| Pyridine | Stable | Generally tolerated as a non-nucleophilic base. |

| LiOH | Stable | Used successfully for ester hydrolysis on oxetane derivatives. researchgate.netresearchgate.net |

| KOtBu | Stable | Used in Williamson ether synthesis to form oxetane rings. acs.org |

| Acids | ||

| Acetic Acid (AcOH) | Stable | Tolerated in moderate concentrations. |

| Trifluoroacetic Acid (TFA) | Decomposition | Strong acid can catalyze ring-opening. |

| Lewis Acids (e.g., BF₃·OEt₂) | Decomposition | Strong Lewis acids activate the ether oxygen, leading to ring-opening polymerization. acs.orgacs.org |

| Nucleophiles | ||

| NaN₃ | Stable (to ring) | Used to open epoxides in routes to oxetanes; can displace leaving groups on the oxetane ring itself. acs.org |

| Thiols (e.g., GSH) | Potential Instability | Some strained rings show instability with thiols like glutathione. nih.gov |

| Reductants | ||

| H₂, Pd/C | Stable | Standard hydrogenation conditions are often tolerated for deprotection reactions. researchgate.net |

| LiAlH₄ | Decomposition | Can induce reductive ring-opening. |

| DIBAL-H | Stable | Used to reduce ester groups on oxetane-containing molecules. acs.org |

| Oxidants | ||

| m-CPBA | Stable | Used for epoxidation in the presence of an oxetane ring. acs.org |

| Other | ||

| DAST | Stable (to ring) | Used to install the fluorine atom at the 3-position. researchgate.netacs.org |

| TCEP | Potential Instability | Reducing agent known to react with various functional groups. nih.gov |

Reactions Involving the Fluorine Atom

The fluorine atom at the C3 position significantly influences the reactivity of the oxetane ring. While the C-F bond is strong, the fluorine atom can act as a leaving group in nucleophilic substitution reactions, particularly when the reaction is facilitated by the release of ring strain.

The synthesis of 3-fluorooxetanes often involves the nucleophilic fluorination of a precursor, such as a 3-hydroxyoxetane, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). researchgate.netacs.org This reaction typically proceeds with an inversion of configuration at the C3 carbon, demonstrating that this position is susceptible to Sₙ2-type displacement. researchgate.netacs.org Consequently, the fluorine atom in this compound can be displaced by other nucleophiles under appropriate conditions, making it a valuable intermediate for introducing other functional groups at the 3-position. researchgate.netresearchgate.net

Rearrangement Reactions

Under certain reaction conditions, particularly during synthesis from complex precursors, the oxetane ring system can undergo skeletal rearrangements. wiley-vch.de For example, the fluorination of certain dianhydro-β-D-hexopyranose derivatives with DAST has been observed to yield products with rearranged skeletons, including the formation of fluorooxetane structures. researchgate.netresearchgate.net These rearrangements can be driven by the formation of a more stable carbocation intermediate and may involve the migration of neighboring atoms or groups, such as the oxygen of a tetrahydropyran (B127337) ring. researchgate.netresearchgate.net

While not a direct rearrangement of this compound itself, related transformations like the Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds, highlight the diverse rearrangement pathways available to strained and functionalized small rings under acidic catalysis. wikipedia.org

Polymerization of Fluorooxetanes

Fluorooxetanes are valuable monomers for the synthesis of fluorinated polyethers via cationic ring-opening polymerization (CROP). acs.orgfigshare.com This process leverages the ring strain of the oxetane to drive polymerization, resulting in polymers with unique properties conferred by the fluorine-containing side chains. acs.orgresearchgate.net

The polymerization is typically initiated by a system composed of an initiator, such as a diol like neopentyl glycol, and a Lewis acid catalyst, most commonly boron trifluoride tetrahydrofuranate (BF₃·THF). acs.orgacs.org The reaction proceeds via an active chain end mechanism, though an active monomer mechanism can also occur. acs.orgrsc.org The process yields α,ω-dihydroxy-terminated poly(fluorooxetane)s. acs.orgacs.org A minor side reaction that can occur is the formation of cyclic oligomers, particularly the tetramer. acs.org

The resulting poly(fluorooxetane)s are of interest for applications requiring low surface tension and high thermal stability. acs.orgfigshare.com

The table below summarizes typical conditions for the cationic ring-opening polymerization of a fluorinated oxetane monomer.

| Parameter | Condition/Value | Source |

| Monomer | 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]oxetane | acs.orgacs.org |

| Initiator | Neopentyl glycol | acs.orgacs.org |

| Catalyst | Boron trifluoride tetrahydrofuranate (BF₃·THF) | acs.orgacs.org |

| Solvent | Methylene (B1212753) chloride (CH₂Cl₂) | acs.orgacs.org |

| Temperature | 35 ± 10 °C | acs.org |

| Reaction Time | ~2 hours | acs.org |

| Yield | >95% | acs.org |

| Product | α,ω-(dihydroxy)poly(3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]oxetane) | acs.org |

| Side Products | Small amounts (~5%) of cyclic oligomers | acs.org |

Computational and Theoretical Studies of 3 Fluorooxetane

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of 3-fluorooxetane and its derivatives. nrel.gov These methods allow for the detailed examination of molecular geometries, energies, and electronic properties, providing a robust framework for understanding and predicting chemical behavior.

Conformational Analysis of this compound Derivatives

Studies have shown that the introduction of a fluorine atom can significantly alter the conformational preferences of a molecule. mdpi.com For instance, in the analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the presence of fluorine was found to favor a specific conformer group, in contrast to the more uniform distribution observed in the non-fluorinated analogue. mdpi.com This highlights the profound impact of fluorine substitution on molecular geometry. mdpi.com The analysis of dihedral angles and interatomic distances through methods like Nuclear Overhauser Effect Spectroscopy (NOESY), combined with quantum chemical calculations, provides a detailed picture of the predominant conformations in solution. mdpi.comnih.gov

Table 1: Key Aspects of Conformational Analysis

| Method | Application | Key Findings |

| Quantum Chemical Calculations | Determination of stable conformers and rotational barriers. | Fluorine substitution can significantly alter conformational preferences. mdpi.com |

| NMR Spectroscopy (NOESY) | Experimental validation of calculated conformations in solution. | Provides data on interatomic distances to support conformational models. mdpi.comnih.gov |

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. savemyexams.comsavemyexams.com In this compound, the interplay between the strained oxetane (B1205548) ring and the electron-withdrawing fluorine atom creates a unique electronic environment. Quantum chemical calculations are used to analyze properties such as charge distribution, molecular orbital energies, and bond characteristics. nrel.gov

The powerful attraction between positive and negative ions is a defining feature of ionic bonds, leading to the formation of giant ionic structures. chemguide.co.uk While this compound is a covalent molecule, understanding the principles of electronic structure and bonding is fundamental. ncert.nic.in The arrangement of electrons in shells and the concept of valence electrons are key to predicting how atoms will bond and the resulting molecular geometry. savemyexams.comsavemyexams.com The presence of the fluorine atom in this compound induces a significant dipole moment, influencing its solubility and interaction with other molecules.

Resonance is another key concept for describing delocalized electrons in molecules where a single Lewis structure is insufficient. libretexts.org While not directly applicable to the ground state of this compound itself, understanding resonance is crucial for analyzing potential reaction intermediates and transition states involving this compound.

Reaction Mechanism Elucidation for this compound Transformations

Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. nrel.gov

For example, computational studies have been used to investigate various reaction mechanisms, such as the Corey-Fuchs reaction, which involves the transformation of an aldehyde into an alkyne, and the Atherton-Todd reaction for the synthesis of phosphoramidates. wikipedia.orgbeilstein-journals.org These studies can help to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways, and to understand the role of catalysts and solvent effects. acs.orgresearchgate.net In the context of this compound, computational chemistry can be used to model ring-opening reactions, nucleophilic substitutions, and other transformations, providing insights into the stereoselectivity and regioselectivity of these processes.

Molecular Dynamics Simulations Involving 3-Fluorooxetanes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. researchgate.netmdpi.com This technique is particularly useful for investigating the behavior of molecules in solution or in complex environments such as biological membranes. nih.gov

MD simulations have been used to study the properties of surfactants containing fluorooxetane groups. ifpenergiesnouvelles.fracs.org These simulations can provide information on the aggregation behavior of surfactants, the structure of micelles, and the dynamics of surfactant molecules at interfaces. researchgate.netcolab.ws By understanding these properties at the molecular level, researchers can design new surfactants with improved performance for various applications. The insights gained from MD simulations complement experimental data and provide a more complete picture of the system's behavior. mdpi.com

Structure-Activity Relationship (SAR) Studies Incorporating this compound

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. wikipedia.orggardp.org SAR analysis aims to identify the key structural features of a molecule that are responsible for its biological activity. collaborativedrug.com By systematically modifying the structure of a compound and evaluating its biological effects, chemists can develop more potent and selective drugs. researchgate.net

The incorporation of a this compound moiety into a drug candidate can have a significant impact on its properties. The fluorine atom can enhance metabolic stability, improve binding affinity to the target protein, and alter the compound's pharmacokinetic profile. SAR studies help to elucidate these effects by comparing the activity of compounds with and without the this compound group, as well as by exploring the effects of different substituents on the oxetane ring. collaborativedrug.comresearchgate.net Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are often used in conjunction with experimental data to build predictive models and guide the design of new compounds. nih.gov

Advanced Spectroscopic Characterization Techniques for 3 Fluorooxetane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. omicsonline.orgutp.edu.my For fluorinated molecules like 3-fluorooxetane, both standard proton and carbon NMR, along with specialized fluorine-19 NMR, are employed to gain a comprehensive structural picture.

1D and 2D NMR for Structural Elucidation of this compound

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. emerypharma.com The chemical shifts, signal multiplicities, and coupling constants in these spectra help in assigning the positions of these nuclei. emerypharma.com

However, for more complex structures or for confirming assignments, two-dimensional (2D) NMR techniques are essential. omicsonline.org Experiments like Correlation Spectroscopy (COSY) reveal couplings between neighboring protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and directly attached or more distant carbon atoms, respectively. omicsonline.org For instance, 2D NMR was crucial in confirming the end groups of a poly(fluorooxetane) after derivatization, substantiating the findings from 1D NMR. acs.org

A combination of 1D and 2D NMR experiments is often necessary for the complete and confident structural characterization of molecules like this compound and its polymers. emerypharma.com

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap and provides high sensitivity to the local electronic environment of the fluorine atom. biophysics.orglcms.czhuji.ac.il

In the context of this compound, ¹⁹F NMR provides direct information about the fluorine substituent on the oxetane (B1205548) ring. The chemical shift of the fluorine signal can confirm its attachment to the ring and provide insights into the electronic effects of other substituents. Furthermore, coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) or other fluorine nuclei in more complex derivatives can provide valuable structural information. wikipedia.orghuji.ac.il These coupling constants are often larger than proton-proton couplings and can be observed over several bonds. lcms.cz

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. innovareacademics.in For the study of this compound and its polymers, various MS techniques are employed.

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, often to four or more decimal places. innovareacademics.inmeasurlabs.com This high accuracy allows for the determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com For a relatively small molecule like this compound, HRMS can unequivocally confirm its elemental composition (C₃H₅FO) by providing a highly accurate mass measurement. This technique is invaluable for confirming the identity of newly synthesized fluorooxetane derivatives. measurlabs.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of Fluorooxetanes

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pattern of the parent ion. nationalmaglab.org For fluorooxetanes, MS/MS can be used to understand the connectivity of the molecule by observing the characteristic losses of fragments. This technique is particularly useful in distinguishing isomers and elucidating the structure of more complex fluorooxetane-containing molecules. researchgate.net In the analysis of poly(fluorooxetane), for instance, MS/MS experiments, often using collisionally activated dissociation (CAD), provide additional structural details about the polymer's architecture. acs.org

MALDI Mass Spectrometry for Poly(fluorooxetane) Characterization

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers. weebly.com In the characterization of poly(fluorooxetane), MALDI-MS allows for the determination of the molecular weight distribution of the polymer chains. acs.orgacs.org By observing the mass of the intact oligomer ions, researchers can determine the degree of polymerization and identify different polymer distributions within a sample. acs.org For example, in the analysis of an α,ω-dihydroxypoly(fluorooxetane), MALDI-MS revealed two distinct polymer distributions and the presence of a cyclic tetramer byproduct. acs.org The use of different cationizing agents, such as Na⁺ or Li⁺, can also influence the fragmentation in subsequent MS/MS experiments, providing further structural insights. acs.org

Table of Spectroscopic Data for a Poly(fluorooxetane) Sample

| Spectroscopic Technique | Observation | Interpretation |

| ¹H NMR | Signals at ~1.6 and ~3.4 ppm. | Presence of -(CH₂)₄O- units, indicating incorporation of THF into the polymer chain. acs.org |

| 2D NMR | Cross-correlated resonances for terminal methylene (B1212753) groups. | Confirmation of neopentyl glycol initiator and oxetane monomer end groups after derivatization. acs.org |

| MALDI-MS | Two major polymer distributions observed. | Indicates different chain lengths are present in the sample. acs.org |

| MALDI-MS | Peak at m/z 759.4. | Corresponds to the Na⁺ adduct of the cyclic tetramer of the oxetane monomer. acs.orgacs.org |

| MS/MS (CAD) | Structure-indicative fragment ions. | Provides detailed information on the architecture of the poly(fluorooxetane). acs.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. d-nb.info A molecular vibration will be active in IR spectroscopy if it causes a change in the molecule's dipole moment, whereas a vibration will be Raman active if it results in a change in the molecule's polarizability. d-nb.inforesearchgate.net For a non-linear molecule like this compound, which has 12 atoms, there are 3N-6, or 30, fundamental vibrational modes. optica.org

The analysis of the IR and Raman spectra of this compound allows for the identification of characteristic group frequencies and vibrations associated with the oxetane ring. The high-frequency region of the spectra is dominated by C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH₂ groups are expected in the 2900-3000 cm⁻¹ range. derpharmachemica.com

The most characteristic vibrations of the oxetane ring system include the ring breathing mode, puckering vibrations, and various stretching and bending modes of the C-C and C-O bonds within the ring. The ring breathing motion, a symmetric stretching of the entire ring, gives rise to a strong band in the IR spectrum, typically observed between 977 and 1042 cm⁻¹. uni-muenchen.de The presence of the fluorine atom introduces a C-F stretching vibration, which is typically found in the 1000-1400 cm⁻¹ region and is a strong indicator of fluorination.

Table 1: Representative Vibrational Frequencies for 3-Oximinooxetane, a Related Substituted Oxetane. d-nb.info

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3298 | 3310 | Medium (IR), Weak (Raman) |

| C-H Stretch | 2983, 2940 | 2982, 2946 | Medium (IR), Strong (Raman) |

| C=N Stretch | - | 1746, 1731 | Weak (Raman) |

| CH₂ Scissoring | 1462, 1443 | 1453 | Medium (IR), Medium (Raman) |

| N-O Stretch | - | - | - |

| C-O-C Stretch (asymmetric) | 1184 | 1183 | Medium (IR), Weak (Raman) |

| Ring Breathing | 964 | 965 | Strong (IR), Very Strong (Raman) |

| C-C-C Bend | 939, 920 | 938, 927 | Very Strong (IR), Strong (Raman) |

X-ray Crystallography of this compound Derivatives

While obtaining a suitable single crystal of the volatile parent compound, this compound, is challenging, numerous derivatives have been synthesized and characterized using this method. The structural data from these derivatives provide invaluable information about the geometry of the this compound ring itself, including the degree of ring puckering and the spatial orientation of the fluorine substituent. uni-muenchen.de For instance, X-ray crystallographic studies on substituted oxetanes have shown that the four-membered ring is typically not planar but adopts a puckered conformation to relieve ring strain. uni-muenchen.de The puckering angle can vary depending on the nature and position of the substituents.

The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for crystal structure data, where researchers can deposit and retrieve detailed crystallographic information. researchgate.netkaust.edu.sa As an illustrative example, the crystallographic data for 3,3-dinitratooxetane, a related 3-substituted oxetane, is presented below. This data showcases the type of detailed structural parameters that can be obtained from an X-ray diffraction experiment. uni-muenchen.de

Table 2: Crystallographic Data for 3,3-Dinitratooxetane. uni-muenchen.de

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₄N₂O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.123(4) |

| b (Å) | 11.011(8) |

| c (Å) | 9.988(7) |

| β (°) | 105.99(3) |

| Volume (ų) | 647.9(8) |

| Z (Formula units per cell) | 4 |

| Density (calculated, g cm⁻³) | 1.80 |

| Temperature (K) | 107 |

This structural information is crucial for understanding intermolecular interactions in the solid state and for designing new molecules with specific three-dimensional shapes and functionalities.

Applications of 3 Fluorooxetane in Medicinal Chemistry Research

3-Fluorooxetane as a Bioisostere in Drug Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly comparable biological effects. The this compound ring is utilized as a non-classical bioisostere to modulate the properties of lead compounds, aiming to enhance their drug-like characteristics. nih.govmdpi.com Its application is a key strategy in modern medicinal chemistry to address challenges related to a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov

The oxetane (B1205548) ring serves as an effective surrogate for the gem-dimethyl moiety. nih.gov It can provide the necessary steric bulk to shield metabolically weak spots without the unfavorable increase in lipophilicity. nih.gov The thinking behind this replacement is that the oxetane ring is analogous to an oxygen-bridged gem-dimethyl group. ethz.ch This substitution can lead to profound and beneficial changes in a compound's properties. For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor ranging from 4 to over 4000, depending on the specific molecular context. researchgate.net

| Original Group | Bioisosteric Replacement | Primary Rationale | Key Physicochemical Impact |

|---|---|---|---|

| gem-dimethyl | 3-Substituted Oxetane | Block metabolic sites without increasing lipophilicity. acs.orgnih.gov | Increases polarity and aqueous solubility. researchgate.net |

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing a drug's ability to cross biological membranes and interact with its target. nih.govnih.gov The incorporation of a this compound group is a strategic move to modulate a candidate's lipophilicity and polarity. chemrxiv.org The oxetane ring itself is a small, polar motif that can increase the polarity and three-dimensionality of a molecule. nih.govresearchgate.net

Replacing a nonpolar group like a gem-dimethyl or cyclobutane (B1203170) with an oxetane ring generally leads to a more polar and less lipophilic compound. acs.orgnih.gov The introduction of a fluorine atom, as in this compound, further refines these electronic properties. chemrxiv.org Fluorination is known to significantly impact the acidity (pKa) of nearby functional groups; for instance, the presence of an oxetane ring can lower the pKa of adjacent amines, a change that is amplified by fluorination. chemrxiv.org This modulation of polarity and basicity can be crucial for optimizing a drug's solubility, permeability, and target engagement. nih.gov

| Structural Change | Impact on Physicochemical Property | Reference |

|---|---|---|

| Replacement of gem-dimethyl with oxetane | Increases polarity and aqueous solubility | acs.orgresearchgate.net |

| Replacement of gem-dimethyl/cyclobutane with oxetane | Decreases pKa of proximal amines by 2.5–3 units | chemrxiv.org |

| Incorporation of oxetane | Can increase aqueous solubility by 4x to >4000x | researchgate.net |

Metabolic stability is a measure of how susceptible a compound is to being broken down by the body's metabolic processes, which is a key determinant of its in vivo half-life and bioavailability. nih.gov Assays using liver microsomes or hepatocytes are commonly employed to determine a compound's intrinsic clearance (Clint) in the early stages of drug discovery. eurofinsdiscovery.comnuvisan.com

Modulation of Lipophilicity and Polarity in Drug Candidates

This compound-Containing Scaffolds in Drug Discovery

Beyond its use as a bioisosteric replacement, the this compound ring is also employed as a central structural scaffold. A scaffold is a core molecular framework upon which diverse chemical functionalities can be built, enabling the exploration of new chemical space.

A notable advancement in the use of this compound is the synthesis of this compound δ-amino acids. acs.orgtandfonline.com These molecules are considered valuable and rigid chiral scaffolds for medicinal chemistry applications. tandfonline.com The four-membered oxetane ring has limited flexibility and provides well-defined exit vectors for attaching other chemical groups. tandfonline.com

The synthesis of these specialized amino acids has been reported starting from carbohydrates like D-xylose, involving multiple steps that include ring contraction and fluorination. tandfonline.com For example, researchers at Hoffmann-La Roche developed synthetic routes to produce these novel building blocks for use in drug discovery programs. acs.orgtandfonline.com The rigidity of the this compound δ-amino acid scaffold can help to lock a molecule into a specific conformation, which can lead to improved binding affinity for its biological target. chemrxiv.org

The development of unique scaffolds like this compound δ-amino acids enables the creation of compound libraries for high-throughput screening. tandfonline.com Researchers have used oxetane δ-amino acid scaffolds to generate libraries of molecules containing other pharmacologically relevant groups, such as oxadiazoles (B1248032) and triazoles. tandfonline.comresearchgate.net

These libraries are then evaluated for their physicochemical and metabolic properties to ensure they fall within desirable ranges for drug candidates. tandfonline.com For instance, a library of oxadiazoles built upon an oxetane scaffold was tested for metabolic degradation in human and mouse microsomes, with all tested compounds showing medium to low clearance. acs.org This demonstrates that the oxetane core can be used to systematically generate novel, diverse, and drug-like molecules with favorable ADMET properties, making them valuable assets in the search for new medicines. tandfonline.comresearchgate.net

Integration into Peptidomimetics and Glycomimetics

The incorporation of the this compound moiety into peptidomimetics and glycomimetics represents a strategic approach in medicinal chemistry to develop novel therapeutic agents. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. wikipedia.orgnih.gov Similarly, glycomimetics are carbohydrate mimics designed to interfere with the biological processes involving carbohydrates. The unique structural and electronic properties of the this compound ring make it an attractive building block for these applications.

The synthesis of this compound δ-amino acids has been reported as a key step towards their integration into peptidomimetic structures. researchgate.netulisboa.ptul.pt These specialized amino acids, featuring the rigid and fluorinated oxetane ring, can be incorporated into peptide chains to create analogues with constrained conformations. researchgate.net This conformational rigidity can be advantageous for locking the molecule into a bioactive shape, potentially leading to higher affinity and selectivity for its biological target. The presence of the fluorine atom can also modulate the compound's lipophilicity, metabolic stability, and binding interactions. researchgate.netwarwick.ac.uk

In the realm of glycomimetics, this compound serves as a "square sugar" or a four-membered ring carbohydrate mimetic. researchgate.net The synthesis of such molecules is challenging but offers the potential to create analogues of natural sugars with altered properties. researchgate.net These glycomimetics can be used to probe and inhibit carbohydrate-protein interactions, which are crucial in many physiological and pathological processes, including viral and bacterial infections, inflammation, and cancer. The ability to fine-tune the properties of these mimetics by modifying the ring size, functional groups, and stereochemistry is a significant advantage in drug design. researchgate.net

Applications in Specific Therapeutic Areas

The versatile nature of the this compound scaffold has led to its exploration in a variety of therapeutic areas, demonstrating its potential to address a range of diseases.

Leucine-rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are linked to an increased risk of developing Parkinson's disease. nih.gove-jmd.org Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy. nih.govgoogle.com Research in this area has led to the development of potent and selective LRRK2 inhibitors, some of which incorporate the this compound motif. rndsystems.com While specific compounds containing this compound are part of ongoing research, the general class of LRRK2 inhibitors has shown the ability to modulate neuronal functions. For instance, certain LRRK2 inhibitors have been observed to affect the release of neurotransmitters like dopamine (B1211576) and glutamate (B1630785) in the brain. nih.gov

C-kit Kinase Inhibitors

The c-Kit receptor tyrosine kinase is a proto-oncogene that, when mutated or overexpressed, can drive the growth of various cancers. nih.govbjbms.org This makes it a critical target for cancer therapy. nih.gov Small molecule inhibitors targeting the ATP-binding site of the c-Kit kinase domain have been developed to block its activity. scbt.comgoogle.com Although specific examples of this compound-containing c-Kit inhibitors are not detailed in the provided results, the structural features of the oxetane ring, such as its ability to act as a bioisosteric replacement and enhance metabolic stability, make it a plausible component in the design of novel kinase inhibitors. warwick.ac.uk The development of such inhibitors is an active area of research aimed at overcoming drug resistance and improving therapeutic outcomes in cancers where c-Kit is implicated. bjbms.org

Anti-HIV-1 Activity of Oxetanocin Analogues

Oxetanocin-A is a naturally occurring nucleoside analogue containing an oxetane ring that exhibits antiviral activity. This has inspired the synthesis of various analogues, including those incorporating a fluorine atom, to enhance their therapeutic potential. Research has shown that certain fluorooxetane and azidooxetane derivatives, designed as analogues of oxetanocin, display significant activity against the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.net For example, 9-(2′-azido-2′-deoxy-β-D-erythro-oxetanosyl)-adenine was found to have an IC50 of 6 μg·mL−1 against HIV-1. researchgate.net Another compound, 3'-fluoro-3'-deoxythymidine (FLT), a potent nucleoside reverse transcriptase inhibitor, has demonstrated effectiveness against multidrug-resistant HIV-1 strains. nih.gov The synthesis of 3'-fluorocarbocyclic oxetanocin A has also been developed, and this compound has shown a broad spectrum of antiviral activity. nih.gov

Antiviral Activity in Nucleoside Analogues

The incorporation of a this compound ring into nucleoside analogues is a strategy to develop broad-spectrum antiviral agents. nih.govbeilstein-journals.org These modified nucleosides can interfere with viral replication by acting as chain terminators during DNA or RNA synthesis. mdpi.com For instance, 3'-fluoro-3'-deoxyadenosine (B151260) has been shown to be active against a wide range of viruses, including both DNA and RNA viruses. nih.gov The synthesis and evaluation of 3′-fluoro-3′-deoxyribonucleosides have demonstrated their potential as inhibitory agents against various viral pathogens. nih.gov The introduction of fluorine at the 3' position of the sugar mimic can significantly impact the biological activity and spectrum of these nucleoside analogues. nih.govmdpi.com

Antifungal Agents

The development of effective antifungal agents is crucial for treating infections, especially in immunocompromised patients. hps.com.au The major classes of antifungal drugs include polyenes, azoles, and antimetabolites, which target essential components of the fungal cell, such as the cell membrane sterol ergosterol (B1671047) or nucleic acid synthesis. nih.govnih.gov The compound this compound-3-methanol has been listed in the context of antifungal agents, suggesting its potential or the potential of its derivatives in this therapeutic area. myskinrecipes.com While detailed research findings on its specific mechanism or efficacy are not provided, its inclusion indicates an area of interest for the application of this compound chemistry in the development of new antifungal therapies. myskinrecipes.comuoanbar.edu.iq

Antimicrobial Applications (e.g., LpxC inhibitors)

The emergence of multidrug-resistant bacteria represents a significant challenge to global health. This has spurred research into novel antimicrobial agents with new mechanisms of action. One such area of focus is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc metalloenzyme involved in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov The inhibition of this enzyme is lethal to the bacteria, making LpxC a compelling target for the development of new antibiotics. researchgate.net

A notable example of research in this area is the synthesis of a series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. nih.gov These compounds, featuring a fluoro-substituted oxetane ring, were evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. Several of these derivatives demonstrated significant antibacterial and antifungal activity. nih.gov

Specifically, certain compounds from this series showed promising activity against Proteus mirabilis and Bacillus subtilis. nih.gov Furthermore, a number of the synthesized derivatives exhibited excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov An in silico docking study suggested that these compounds may exert their effect by inhibiting ATP synthase, indicating a potential mechanism of action. nih.gov The table below summarizes the antimicrobial activity of selected oxetanyl-quinoline derivatives. nih.gov

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |

| 9a | Bacillus subtilis | 31.25 |

| 9a | Proteus mirabilis | 62.5 |

| 9b | Proteus mirabilis | 31.25 |

| 9b | Mycobacterium tuberculosis H37Rv | 12.23 |

| 9c | Proteus mirabilis | 62.5 |

| 9c | Mycobacterium tuberculosis H37Rv | 3.41 |

| 9d | Proteus mirabilis | 62.5 |

| 9d | Mycobacterium tuberculosis H37Rv | 6.82 |

| 9f | Proteus mirabilis | Comparable to Streptomycin |

| 9f | Mycobacterium tuberculosis H37Rv | 6.82 |

| 9g | Mycobacterium tuberculosis H37Rv | 6.82 |

| 9h | Proteus mirabilis | 31.25 |

| 9h | Mycobacterium tuberculosis H37Rv | 6.82 |

| 9i | Mycobacterium tuberculosis H37Rv | 6.82 |

Data sourced from a study on novel oxetanyl-quinoline derivatives. nih.gov

Patent Landscape and Industrial Research Utilizing this compound

The unique properties of the this compound ring have not only made it a valuable component in academic research but also a significant feature in industrial medicinal chemistry and materials science, as evidenced by its appearance in numerous patents. acs.org The synthesis of 3-fluorooxetanes, often from 3-hydroxyoxetane using fluorinating agents like diethylaminosulfur trifluoride (DAST), has been widely adopted in industrial processes. acs.org

The patent landscape reveals a strong interest in fluorinated oxetanes for various applications. While some patents cover the production processes of related compounds like 2,2,3,3-tetrafluorooxetane, which is a useful raw material for fluorine-containing polymers, others are more directly focused on the incorporation of the this compound moiety into pharmaceutically active compounds. acs.orggoogle.com

In the realm of industrial research, poly(fluorooxetane) intermediates have found commercial applications. For instance, OMNOVA Solutions utilizes these intermediates in their Memerase® dry-erasable wallcoverings. pcimag.com A coating derived from a poly(fluorooxetane) intermediate provides a surface that is not only easily erasable but also exhibits other beneficial properties. pcimag.com

Furthermore, fluorinated polymer surfactants based on poly(fluorooxetane) have been developed. rsc.org These surfactants exhibit high surface activity and can be used in a variety of applications, including coatings, lubricants, and fire-fighting foams. rsc.org The table below highlights some of the industrial applications and patented uses of this compound and related compounds.

| Application Area | Specific Use | Key Features |

| Medicinal Chemistry | Scaffold in drug discovery | Incorporation into various therapeutic agents |

| Materials Science | Poly(fluorooxetane) intermediates | Used in commercial products like dry-erasable wallcoverings |